AmpC β-Lactamase Co-Crystal Binding Mode
The compound (PDB ligand code N95) has been co-crystallized with AmpC β-lactamase and its binding mode resolved at 1.65 Å resolution via X-ray diffraction [1]. In contrast, generic pyrazole-4-boronic acids lacking the chloropyrimidine moiety cannot achieve this specific binding geometry with the enzyme active site. The boronic acid group forms a reversible covalent bond with the catalytic serine (Ser64), while the 6-chloropyrimidine ring engages in hydrophobic contacts within the active site cleft. No equivalent structural data exists for simpler pyrazole boronic acids such as 1-methylpyrazole-4-boronic acid pinacol ester with this target [2].
| Evidence Dimension | Structural binding evidence (co-crystal availability) |
|---|---|
| Target Compound Data | Co-crystal structure available (PDB 4LV2, 1.65 Å resolution, R-work 0.172, R-free 0.193) |
| Comparator Or Baseline | 1-Methylpyrazole-4-boronic acid pinacol ester (no AmpC co-crystal reported) |
| Quantified Difference | Qualitative: Target has validated binding mode; comparator lacks structural data |
| Conditions | X-ray diffraction; space group C 1 2 1; unit cell a=117.67 Å, b=78.14 Å, c=97.25 Å, β=116.28° |
Why This Matters
For structure-based drug design programs targeting serine β-lactamases or related hydrolases, the availability of a validated co-crystal structure with atomic-resolution binding coordinates enables rational optimization that cannot be conducted with structurally uncharacterized analogs.
- [1] RCSB PDB. 4LV2: AmpC beta-lactamase in complex with [1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl] boronic acid. X-ray diffraction, 1.65 Å resolution. Released 2014-07-30. View Source
- [2] PDBj. ChemComp-N95: [1-(6-chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic acid. PDB chemical components database. View Source
